molecular formula C6HCl3F3N B1334203 2,3,6-Trichloro-5-(trifluoromethyl)pyridine CAS No. 80289-91-4

2,3,6-Trichloro-5-(trifluoromethyl)pyridine

Cat. No. B1334203
CAS RN: 80289-91-4
M. Wt: 250.4 g/mol
InChI Key: ZJNBCPFIEDYDFH-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-(trifluoromethyl)pyridine is a pyridine derivative that is of significant interest in the field of organic chemistry due to its potential applications in the synthesis of various chemical compounds, including pesticides and pharmaceuticals. The presence of both chloro and trifluoromethyl groups on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of pyridine derivatives often involves regioselective reactions to introduce various functional groups into the pyridine ring. For instance, the Suzuki–Miyaura reaction has been employed to synthesize 2,6-diaryl-3-(trifluoromethyl)pyridines by reacting 2,6-dichloro-3-(trifluoromethyl)pyridine with arylboronic acids, which proceeds smoothly without the need for phosphane ligands . Another approach involves the use of ethyl 4,4,4-trifluoro-3-oxo-butyrate with 2,6-dimethyl-3,5-diacetyl-pyridine to yield pyridine derivatives with trifluoromethyl groups . Additionally, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile has been described as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. For example, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT have been used to compute molecular structural parameters and vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, which are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing groups such as trifluoromethyl can affect the reactivity of the compound in chlorination reactions . The synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloro-pyridine using potassium fluoride demonstrates the reactivity of chloro and fluoro substituents in halogen exchange reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The presence of trifluoromethyl groups can significantly influence the compound's chemical shifts, vibrational wavenumbers, and thermodynamic properties. These properties can be theoretically obtained using DFT calculations, which include analyses of Mulliken's charges, molecular electrostatic potential (MEP), and natural bond orbital (NBO) . Additionally, the antimicrobial activities of these compounds can be assessed using methods such as the minimal inhibitory concentration (MIC), and their interaction with DNA can be monitored by agarose gel electrophoresis experiments .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to 2,3,6-trichloro-5-(trifluoromethyl)pyridine, is widely used in the synthesis of pesticides, as detailed in a review of its synthesis methods (Lu Xin-xin, 2006).
  • Another derivative, 2,4,6-triarylpyridine, which shares structural similarities, has a broad spectrum of biological and pharmaceutical properties, including uses in supramolecular chemistry and as potential anticancer agents (B. Maleki, 2015).
  • The synthesis, spectroscopic, and structural characterization of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, shows the diverse pharmaceutical applications of such compounds (M. S. Chernov'yants et al., 2011).

Applications in Photodynamic Therapy

  • Structural derivatives of this compound, such as symmetrical triarylthio-, triarylselenoand triaryltelluoropyrylium salts, have been recommended for photodynamic cell–specific cancer therapy due to their p-stacking ability and therapeutic potential (B. Maleki, 2015).

Infrared Spectroscopy and Structural Analysis

  • Infrared studies of chlorinated 2-pyridinols, including trichloro derivatives, contribute to understanding the tautomerism and structural characteristics of such compounds (S. T. King et al., 1972).

Antimicrobial and DNA Interaction Studies

  • Investigations into the antimicrobial activities and DNA interactions of chloro-trifluoromethylpyridine derivatives demonstrate their potential in biochemical and pharmaceutical applications (M. Evecen et al., 2017).

Versatility in Synthesis and Functionalization

  • The versatility in the synthesis of trifluoromethyl-substituted pyridines, including this compound, enables diverse functionalization, enhancing their applicability in various chemical processes (M. Schlosser et al., 2003).

Safety and Hazards

2,3,6-Trichloro-5-(trifluoromethyl)pyridine is considered hazardous. It is combustible and harmful if swallowed or inhaled . It may cause an allergic skin reaction and serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

It is known that the compound is used as an intermediate in the synthesis of various agrochemicals . Therefore, its targets may vary depending on the specific compound it is used to synthesize.

Mode of Action

It is known that the compound can undergo palladium-catalyzed monoalkoxycarbonylation , which suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its use in the synthesis of agrochemicals , it may be involved in pathways related to plant growth and development or pest control.

Pharmacokinetics

It is known to be a solid at room temperature , which could influence its absorption and distribution

Result of Action

Given its use as an intermediate in the synthesis of agrochemicals , it may contribute to the overall effects of these compounds, such as pest control or plant growth regulation.

Action Environment

The action of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, its efficacy may be influenced by the specific conditions of the agricultural environment in which it is used.

properties

IUPAC Name

2,3,6-trichloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNBCPFIEDYDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375298
Record name 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80289-91-4
Record name 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trichloro-5-trifluoromethylpyridine
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Synthesis routes and methods

Procedure details

The process according to claim 1 wherein 2-chloro-5-trifluoromethylpyridine or 2,6-dichloro-5-trifluoromethylpyridine is used as the 5-trifluoromethylpyridine derivative to produce 2,3-dichloro-5-trifluoromethylpyridine or 2,3,6-trichloro-5-trifluoromethylpyridine, respectively, as the 3-chloro-5-trifluoromethylpyridine derivative.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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